molecular formula C14H19N3O B4246450 N-[1-(1-butylbenzimidazol-2-yl)ethyl]formamide

N-[1-(1-butylbenzimidazol-2-yl)ethyl]formamide

Cat. No.: B4246450
M. Wt: 245.32 g/mol
InChI Key: FNXGTBITEZHEFI-UHFFFAOYSA-N
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Description

N-[1-(1-butylbenzimidazol-2-yl)ethyl]formamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science . The structure of this compound consists of a benzimidazole ring substituted with a butyl group and an ethyl formamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-butylbenzimidazol-2-yl)ethyl]formamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by alkylation with butyl halides . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or sodium metabisulfite . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1-butylbenzimidazol-2-yl)ethyl]formamide is used as a building block for the synthesis of more complex benzimidazole derivatives.

Biology and Medicine

In the field of biology and medicine, benzimidazole derivatives, including this compound, are investigated for their antimicrobial, anticancer, and antiviral properties . These compounds have shown promise in the development of new therapeutic agents for the treatment of various diseases .

Industry

In industry, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of N-[1-(1-butylbenzimidazol-2-yl)ethyl]formamide involves its interaction with specific molecular targets in biological systems. The compound can bind to DNA grooves and interfere with DNA replication and transcription processes . It also exhibits enzyme inhibition properties, which can affect various biochemical pathways in cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(1-butylbenzimidazol-2-yl)ethyl]formamide include other benzimidazole derivatives such as:

  • 2-(2-benzimidazolyl)ethylamine
  • 2-(2-benzimidazolyl)ethanol
  • 2-(2-benzimidazolyl)ethyl acetate
  • 2-(2-benzimidazolyl)ethyl chloride

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the ethyl formamide moiety can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

N-[1-(1-butylbenzimidazol-2-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-4-9-17-13-8-6-5-7-12(13)16-14(17)11(2)15-10-18/h5-8,10-11H,3-4,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXGTBITEZHEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C(C)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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